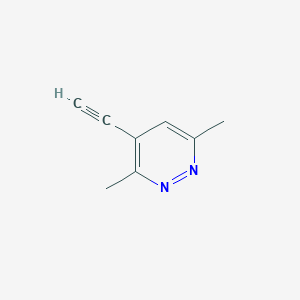
4-Ethynyl-3,6-dimethylpyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethynyl-3,6-dimethylpyridazine is an organic compound belonging to the pyridazine family. Pyridazines are heterocyclic aromatic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of an ethynyl group at position 4 and methyl groups at positions 3 and 6 makes this compound a unique derivative with distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-3,6-dimethylpyridazine can be achieved through various methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated pyridazine in the presence of a palladium catalyst.
Sonogashira Coupling: This method involves the coupling of an ethynyl derivative with a halogenated pyridazine in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the above-mentioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to achieve high yields and purity. Continuous flow reactors and automated systems can be employed to enhance production efficiency and scalability.
化学反応の分析
Types of Reactions
4-Ethynyl-3,6-dimethylpyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridazine derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced pyridazine derivatives.
Substitution: The ethynyl group can undergo substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted pyridazine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.
Substitution: Amines, thiols; often in the presence of a base or under catalytic conditions.
Major Products
The major products formed from these reactions include various substituted and functionalized pyridazine derivatives, which can be further utilized in different applications.
科学的研究の応用
4-Ethynyl-3,6-dimethylpyridazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 4-Ethynyl-3,6-dimethylpyridazine involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity and resulting in various biological effects .
類似化合物との比較
Similar Compounds
3,6-Dimethylpyridazine: A closely related compound with similar chemical properties but lacking the ethynyl group.
4-Ethynylpyridazine: Another derivative with an ethynyl group but without the methyl substituents at positions 3 and 6.
Uniqueness
4-Ethynyl-3,6-dimethylpyridazine is unique due to the presence of both ethynyl and methyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for a broader range of applications and interactions compared to its similar counterparts .
特性
CAS番号 |
86520-98-1 |
|---|---|
分子式 |
C8H8N2 |
分子量 |
132.16 g/mol |
IUPAC名 |
4-ethynyl-3,6-dimethylpyridazine |
InChI |
InChI=1S/C8H8N2/c1-4-8-5-6(2)9-10-7(8)3/h1,5H,2-3H3 |
InChIキー |
WPYKYGMCRDAOOF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(N=N1)C)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


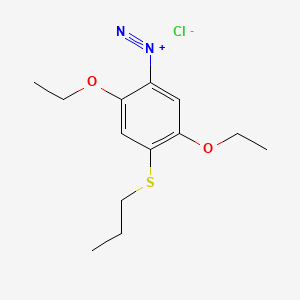

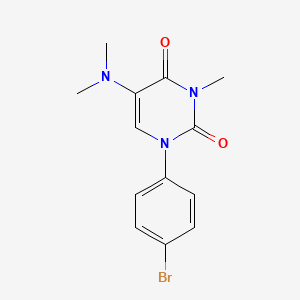
![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-1-carbothioamide](/img/structure/B13951779.png)

![2h-Thiazolo[5,4-a]carbazole](/img/structure/B13951786.png)
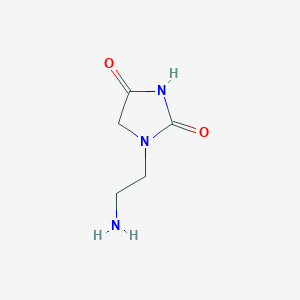
![4-{[(2S)-Oxiran-2-yl]methoxy}aniline](/img/structure/B13951794.png)
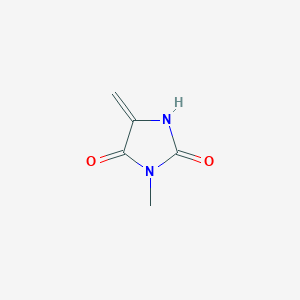
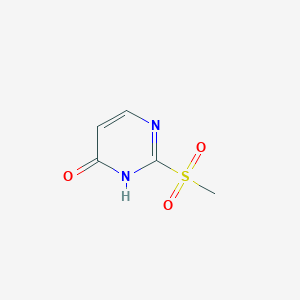
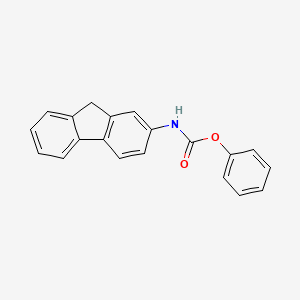

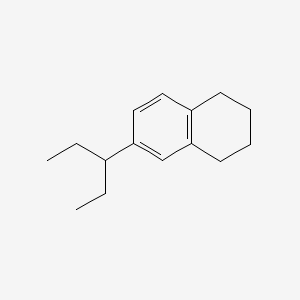
![3,5-Dichloro-2-[[2-(3-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13951817.png)
